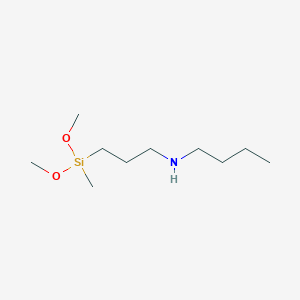
N-(1-Methyl-3,3-diphenylpropyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-3,3-diphenylpropyl)formamide, also known as MDPF, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MDPF is a formamide derivative of the opioid receptor ligand, diprenorphine, and has been found to exhibit selective agonist activity at the mu-opioid receptor.
Mécanisme D'action
N-(1-Methyl-3,3-diphenylpropyl)formamide exerts its effects by binding to and activating the mu-opioid receptor. This receptor is found throughout the central nervous system and is involved in the modulation of pain, reward, and other physiological processes. Activation of the mu-opioid receptor by this compound leads to the release of endogenous opioids, such as enkephalins and endorphins, which produce analgesia and other effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, this compound has been found to produce other physiological effects. For example, this compound has been shown to increase locomotor activity in rats, which suggests that it may have stimulant properties. This compound has also been found to produce respiratory depression, which is a common side effect of opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-Methyl-3,3-diphenylpropyl)formamide in lab experiments is that it has selective agonist activity at the mu-opioid receptor, which allows for more targeted investigations of this receptor. However, one limitation of using this compound is that it has not been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
There are several potential future directions for research on N-(1-Methyl-3,3-diphenylpropyl)formamide. One area of interest is the development of novel opioid receptor ligands based on the structure of this compound. Another area of interest is the investigation of the role of the mu-opioid receptor in addiction and substance abuse. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
N-(1-Methyl-3,3-diphenylpropyl)formamide can be synthesized through the reaction of diprenorphine with formic acid in the presence of a catalyst. This method has been described in detail in a study by Negus et al. (2012).
Applications De Recherche Scientifique
N-(1-Methyl-3,3-diphenylpropyl)formamide has been studied for its potential use as a tool compound in the field of opioid research. Specifically, this compound has been used to investigate the role of the mu-opioid receptor in pain modulation and reward processing. In a study by Negus et al. (2012), this compound was found to produce dose-dependent analgesia in rats, which suggests that it may have potential therapeutic applications in the treatment of pain.
Propriétés
Numéro CAS |
123795-30-2 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-(4,4-diphenylbutan-2-yl)formamide |
InChI |
InChI=1S/C17H19NO/c1-14(18-13-19)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,13-14,17H,12H2,1H3,(H,18,19) |
Clé InChI |
LWFQQSPCHSMMQH-UHFFFAOYSA-N |
SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC=O |
SMILES canonique |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC=O |
Synonymes |
N-(1-methyl-3,3-diphenylpropyl)formamide N-(1-methyl-3,3-diphenylpropyl)formamide, (+-)-isomer NMDPF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



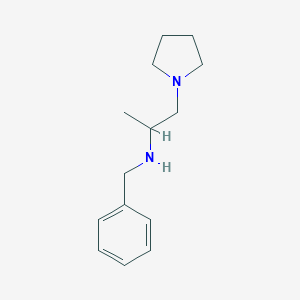
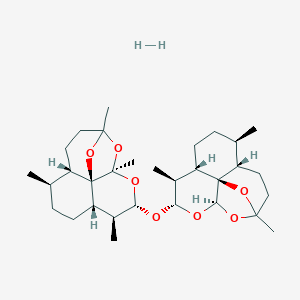

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
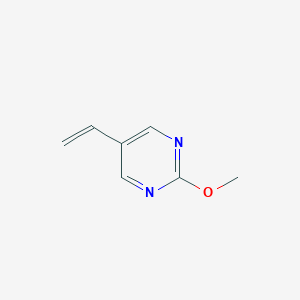
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
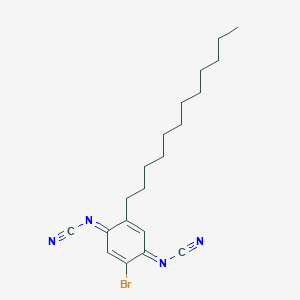
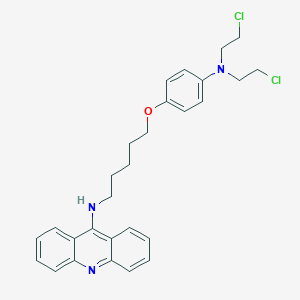
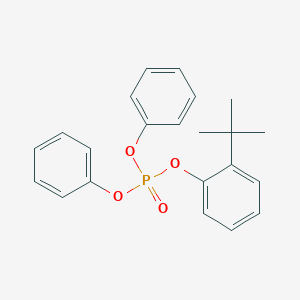
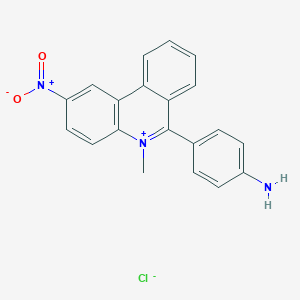
![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)


